molecular formula C8H9BrN2O2 B13657068 Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate

Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate

Cat. No.: B13657068
M. Wt: 245.07 g/mol
InChI Key: UPWYISWFOWUZES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by esterification and amination reactions . The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine substituents on the pyridine ring play a crucial role in binding to active sites and modulating biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromopyridin-2-yl)acetate
  • Methyl 2-(3-bromopyridin-4-yl)acetate
  • 2-Amino-5-bromopyridine
  • 3-Amino-5-bromopyridine

Uniqueness

Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromopyridin-2-yl)acetate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3

InChI Key

UPWYISWFOWUZES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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